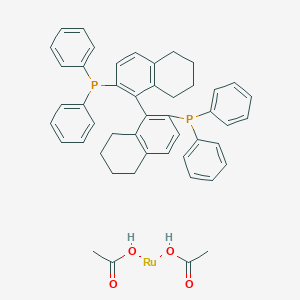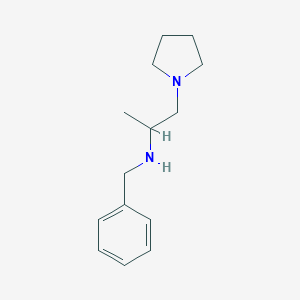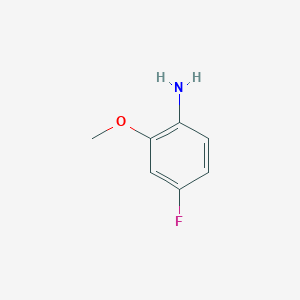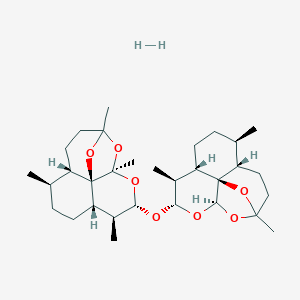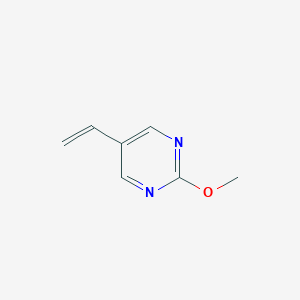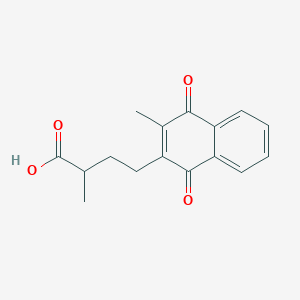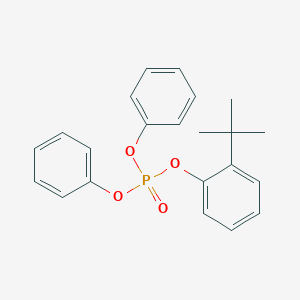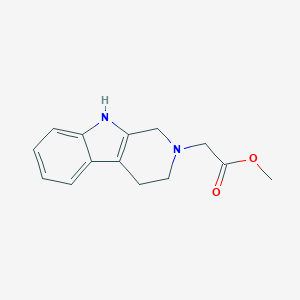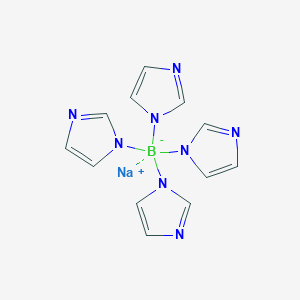
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酸香叶酯是一种萜类化合物,存在于各种柑橘油中。 它是香叶醇的乙酸酯,香叶醇是更常见的香料化合物乙酸香橙酯的异构体 . 乙酸香叶酯广泛应用于香料和香精行业,以赋予花香和果香 .
准备方法
合成路线和反应条件: 乙酸香叶酯可以通过脂酶催化的香叶醇与醋酸乙烯酯的酯交换反应合成。 该反应的最佳条件包括 40°C 的温度,12 mg/mL 的酶浓度和 200 r/min 的搅拌速度 . 由于其效率高且不存在有毒化学物质,因此该方法是首选。
工业生产方法: 乙酸香叶酯的工业生产通常涉及植物油的真空分馏。 该方法成本高且受限于天然原料的供应 . 因此,脂酶催化的酯交换法更常用于大规模生产。
化学反应分析
反应类型: 乙酸香叶酯会发生多种化学反应,包括:
氧化: 乙酸香叶酯可以氧化成香叶醇氧化物。
还原: 乙酸香叶酯的还原可以得到香叶醇。
取代: 乙酸香叶酯可以发生取代反应生成不同的酯类。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂等还原剂。
取代: 取代反应中通常使用酸性或碱性催化剂。
主要产物:
氧化: 香叶醇氧化物。
还原: 香叶醇。
取代: 根据所使用的取代基的不同,会有不同的酯类。
科学研究应用
乙酸香叶酯在科学研究中具有广泛的应用:
化学: 用作分析化学中定量测定精油成分的参考标准.
生物学: 研究其在皮肤屏障形成和表皮分化中的作用.
作用机制
乙酸香叶酯通过调节参与皮肤屏障形成和神经酰胺合成的基因表达来发挥其作用 . 它上调角蛋白的表达,角蛋白是一种参与角化包膜形成的蛋白质,并增加神经酰胺的合成,神经酰胺是皮肤屏障的基本成分 .
类似化合物:
乙酸香橙酯: 乙酸香叶酯的异构体,因其花香而常用于香料和香精.
乙酸芳樟酯: 另一种用于香精的乙酸酯,以其薰衣草香气而闻名。
乙酸香叶酯的独特性: 乙酸香叶酯因其独特的花香和果香而独一无二,这与更常见的乙酸香橙酯不同。 此外,它在皮肤屏障形成和神经酰胺合成中的作用使其在化妆品和医药领域都具有价值 .
相似化合物的比较
Geranyl Acetate: An isomer of neryl acetate, commonly used in flavors and perfumery for its floral aroma.
Linalyl Acetate: Another acetate ester used in perfumery, known for its lavender-like scent.
Uniqueness of Neryl Acetate: Neryl acetate is unique due to its specific floral and fruity aroma, which is distinct from the more common geranyl acetate. Additionally, its role in skin barrier formation and ceramide synthesis makes it valuable in both the cosmetic and medical fields .
属性
CAS 编号 |
116299-92-4 |
|---|---|
分子式 |
C21H28O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |
InChI 键 |
UGLZRWDRJDINHF-LZGSLJKGSA-N |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
手性 SMILES |
C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
规范 SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
同义词 |
9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


